molecular formula C13H16N2O2 B14805257 4-Tert-butoxy-5-cyclopropoxynicotinonitrile

4-Tert-butoxy-5-cyclopropoxynicotinonitrile

Cat. No.: B14805257
M. Wt: 232.28 g/mol
InChI Key: KYNYBWKBFHIHRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-5-cyclopropoxynicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl and cyclopropyl reagents in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butoxy-5-cyclopropoxynicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the compound, such as the tert-butoxy and cyclopropoxy groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups with new substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Tert-butoxy-5-cyclopropoxynicotinonitrile include other nicotinonitrile derivatives with different substituents. Examples include 4-tert-butoxystyrene and tert-butyloxycarbonyl-protected amino acids .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of tert-butoxy and cyclopropoxy groups attached to the nicotinonitrile core. This unique structure imparts specific reactivity and properties that make it valuable for certain research applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-3-carbonitrile

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12-9(6-14)7-15-8-11(12)16-10-4-5-10/h7-8,10H,4-5H2,1-3H3

InChI Key

KYNYBWKBFHIHRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1C#N)OC2CC2

Origin of Product

United States

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